Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate
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Overview
Description
Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate is a complex organic compound with a variety of functional groups, including ester, amide, nitrile, and ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate core, followed by the introduction of the dichloro groups. The next step involves the formation of the ester linkage, followed by the introduction of the carbamoyl and cyanocyclopentyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoate derivatives.
Scientific Research Applications
Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate exerts its effects depends on its interaction with specific molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate derivatives with different substituents, such as:
- Ethyl 3,5-dichloro-4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}benzoate
- Ethyl 3,5-dichloro-4-{[(1-cyanocyclobutyl)carbamoyl]methoxy}benzoate
Uniqueness
Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate is unique due to its specific combination of functional groups and the presence of the cyanocyclopentyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
ethyl 3,5-dichloro-4-[2-[(1-cyanocyclopentyl)amino]-2-oxoethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4/c1-2-24-16(23)11-7-12(18)15(13(19)8-11)25-9-14(22)21-17(10-20)5-3-4-6-17/h7-8H,2-6,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONJKQCGRWLFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)OCC(=O)NC2(CCCC2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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